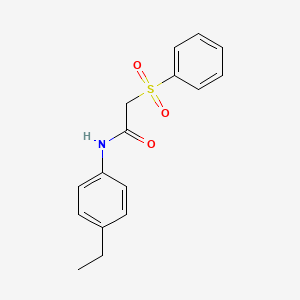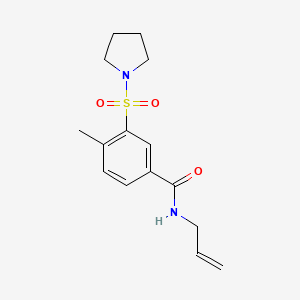
N-(5-chloro-2-methylphenyl)-N'-(2-fluorobenzyl)ethanediamide
Descripción general
Descripción
N-(5-chloro-2-methylphenyl)-N'-(2-fluorobenzyl)ethanediamide, commonly known as CFTR inhibitor, is a chemical compound that has been extensively studied for its potential use in treating cystic fibrosis.
Mecanismo De Acción
CFTR inhibitor works by binding to the nucleotide-binding domain (NBD) of the CFTR protein, which is responsible for regulating the opening and closing of the chloride ion channel. By binding to the NBD, CFTR inhibitor prevents the CFTR protein from functioning properly, which reduces the flow of chloride ions across cell membranes. This, in turn, reduces the production of thick, sticky mucus in the lungs and other organs, which is a hallmark of cystic fibrosis.
Biochemical and Physiological Effects
CFTR inhibitor has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that CFTR inhibitor can reduce the production of thick, sticky mucus in human airway epithelial cells, which is a hallmark of cystic fibrosis. In vivo studies have shown that CFTR inhibitor can improve lung function in animal models of cystic fibrosis. Additionally, CFTR inhibitor has been shown to reduce inflammation and infection in the lungs of animal models of cystic fibrosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CFTR inhibitor has a number of advantages and limitations for lab experiments. One advantage is that it is a well-characterized compound that has been extensively studied for its potential use in treating cystic fibrosis. Additionally, CFTR inhibitor is relatively easy to synthesize and has a high degree of purity. However, one limitation is that CFTR inhibitor can be toxic at high concentrations, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are a number of future directions for research on CFTR inhibitor. One direction is to explore the potential use of CFTR inhibitor in combination with other drugs for the treatment of cystic fibrosis. Another direction is to investigate the potential use of CFTR inhibitor in the treatment of other diseases, such as chronic obstructive pulmonary disease (COPD) and asthma. Additionally, future research could focus on developing new and more potent CFTR inhibitors that are less toxic and more effective at reducing the production of thick, sticky mucus in the lungs and other organs.
Aplicaciones Científicas De Investigación
CFTR inhibitor has been extensively studied for its potential use in treating cystic fibrosis, a genetic disorder that affects the respiratory, digestive, and reproductive systems. CFTR inhibitor works by blocking the activity of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is responsible for transporting chloride ions across cell membranes. By inhibiting CFTR, CFTR inhibitor can reduce the production of thick, sticky mucus in the lungs and other organs, which is a hallmark of cystic fibrosis.
Propiedades
IUPAC Name |
N'-(5-chloro-2-methylphenyl)-N-[(2-fluorophenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFN2O2/c1-10-6-7-12(17)8-14(10)20-16(22)15(21)19-9-11-4-2-3-5-13(11)18/h2-8H,9H2,1H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXBBHFXQFMSMEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-ethoxybenzamide](/img/structure/B4393684.png)


![N-{3-[(3-propoxybenzoyl)amino]propyl}nicotinamide](/img/structure/B4393712.png)
![4-fluoro-N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B4393725.png)


![1-{3-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}-4-methylpiperazine](/img/structure/B4393743.png)
![5-[4-(2-fluorobenzoyl)-1-piperazinyl]-N-isopropyl-2-nitroaniline](/img/structure/B4393745.png)

![5-methyl-1-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B4393769.png)

![N-[2-(cyclohexylthio)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B4393775.png)

